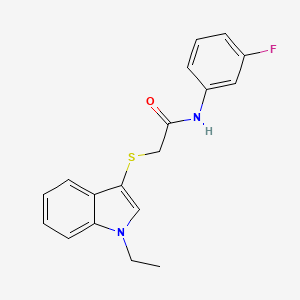

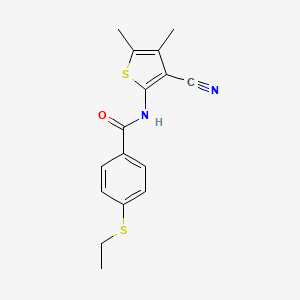

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylsulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

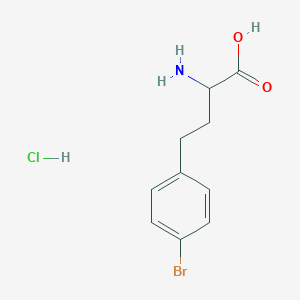

The synthesis of structurally similar compounds involves the acylation reaction of specific amines with corresponding acyl chlorides or carboxylic acids in suitable solvents, characterized by spectral techniques including ¹H NMR, ¹³C NMR, IR, and GC-MS, and confirmed by elemental analysis and X-ray analysis. This method is indicative of the potential synthesis pathway for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylsulfanylbenzamide, involving strategic functional group manipulations and cyclization reactions to achieve the desired compound (Al Mamari & Al Lawati, 2019).

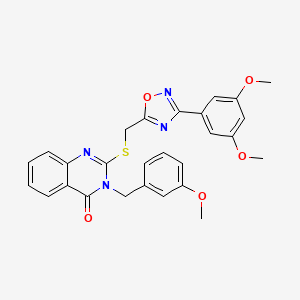

Molecular Structure Analysis

Molecular structure determinations often utilize single-crystal X-ray diffraction and DFT calculations, evaluating intermolecular interactions' influence on molecular geometry, including bond lengths, angles, and dihedral angles. These analyses reveal how crystal packing and dimerization affect the molecular conformation, which is crucial for understanding the physicochemical behavior of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar compounds, which undergo various chemical reactions based on their functional groups. These reactions include regioselective attacks, dipolar cyclization, and dinucleophilic-bielectrophilic attacks, leading to the formation of diverse heterocyclic derivatives. These synthetic routes and the compound's inherent reactivity play a significant role in its application potential (Shams et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for practical applications. These properties can be significantly influenced by the molecular structure and intermolecular interactions within the compound. Studies on similar compounds provide insights into the potential physical characteristics of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylsulfanylbenzamide, highlighting its solubility in organic solvents and potential for crystalline formation (Wang et al., 2014).

Applications De Recherche Scientifique

Novel Synthesis Methods

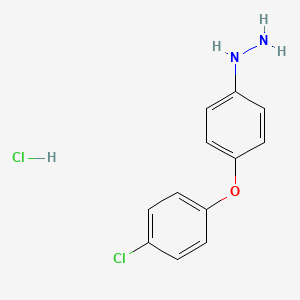

In the realm of chemical synthesis, innovative methodologies for creating complex molecules are of significant interest. Studies such as the operationally simple synthesis of N,N-Diethyl-3-methylbenzamide using COMU as a coupling reagent shed light on modern approaches to amide bond formation, which is crucial for the development of new pharmaceuticals and materials (Withey & Bajic, 2015). Similarly, research on the synthesis, molecular docking, and antibacterial evaluation of thiophene derivatives highlights the importance of designing molecules with specific biological activities (Ravichandiran, Premnath, & Vasanthkumar, 2015).

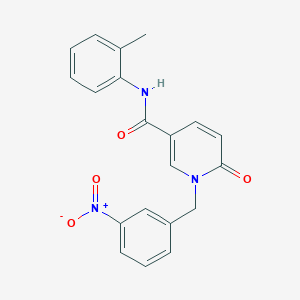

Antitumor Evaluation

The discovery and evaluation of compounds for antitumor activity are critical areas of scientific research. The study on novel synthesis and antitumor evaluation of heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrates the ongoing effort to find new anticancer agents. This research emphasizes the value of synthesizing diverse heterocyclic derivatives and assessing their antiproliferative activity against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Biosensor Development

Advances in biosensor technology are pivotal for both clinical diagnostics and environmental monitoring. The development of a high sensitive biosensor based on nanocomposite materials for the simultaneous determination of biomolecules such as glutathione and piroxicam exemplifies the integration of novel materials and electrochemical techniques to achieve sensitive, selective detection of specific targets (Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-4-20-13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOGLZZJPGOMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)

![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)